Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-methylphenyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-methylphenyl)- is a complex heterocyclic compound. It features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom. This compound belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-methylphenyl)- can be achieved through a multi-component reaction. One common method involves the condensation of 1,2-diamine with ketones in the presence of a catalyst. For example, a BiCl3-catalyzed one-pot condensation-cyclization process has been reported to efficiently produce 1,5-benzodiazepines . Another method uses ferrocene-supported activated carbon as a heterogeneous catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and catalyst loading. The use of environmentally benign catalysts and solvent-free conditions is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as BiCl3 and ferrocene-supported activated carbon .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the condensation of 1,2-diamine with ketones typically yields 1,5-benzodiazepines .
Scientific Research Applications
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, benzodiazepines are known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system . This interaction leads to various pharmacological effects, including sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their specific substituents and pharmacological properties .
Uniqueness
What sets Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-methylphenyl)- apart is its unique spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
133307-91-2 |
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Molecular Formula |
C25H31N3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-methyl-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |
InChI |
InChI=1S/C25H31N3/c1-19-8-6-9-20(18-19)26-16-17-28-24-13-3-2-11-23(24)27-22-12-7-10-21(22)25(28)14-4-5-15-25/h2-3,6,8-9,11,13,18,21,26H,4-5,7,10,12,14-17H2,1H3 |
InChI Key |
SWFAMVNGEDXMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
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